

# TCO-PEG11-TCO: Application Notes and Protocols for Advanced Proteomics

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## Compound of Interest

Compound Name: *Tco-peg11-tco*

Cat. No.: *B12419450*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **TCO-PEG11-TCO**, a homobifunctional, bioorthogonal crosslinker, for the study of protein-protein interactions and the broader field of chemical proteomics. Detailed protocols, data interpretation guidelines, and workflow visualizations are presented to facilitate the integration of this powerful tool into your research.

## Introduction to TCO-PEG11-TCO in Proteomics

**TCO-PEG11-TCO** is a chemical crosslinking reagent that leverages the principles of bioorthogonal chemistry, specifically the rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) group and a tetrazine moiety. This reagent features two TCO groups connected by a flexible 11-unit polyethylene glycol (PEG) spacer.

The bioorthogonal nature of the TCO-tetrazine reaction allows for the formation of stable covalent bonds in complex biological environments, such as cell lysates or even living cells, with minimal off-target reactivity. This specificity makes **TCO-PEG11-TCO** an invaluable tool for a range of proteomics applications, including:

- **Mapping Protein-Protein Interactions (PPIs):** By crosslinking interacting proteins that have been functionalized with tetrazine moieties, **TCO-PEG11-TCO** enables the stabilization of protein complexes for subsequent identification by mass spectrometry.

- **PROTAC Development:** As a homobifunctional linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
- **Structural Proteomics:** The defined length of the PEG11 spacer arm can provide distance constraints for the structural modeling of protein complexes.

## Principle of Bioorthogonal Crosslinking with TCO-PEG11-TCO

The core of this methodology relies on a two-step process. First, the proteins of interest must be functionalized with a tetrazine group. This can be achieved through various methods, such as the genetic incorporation of unnatural amino acids containing a tetrazine moiety or the chemical modification of reactive amino acid side chains (e.g., lysines) with a tetrazine-NHS ester.

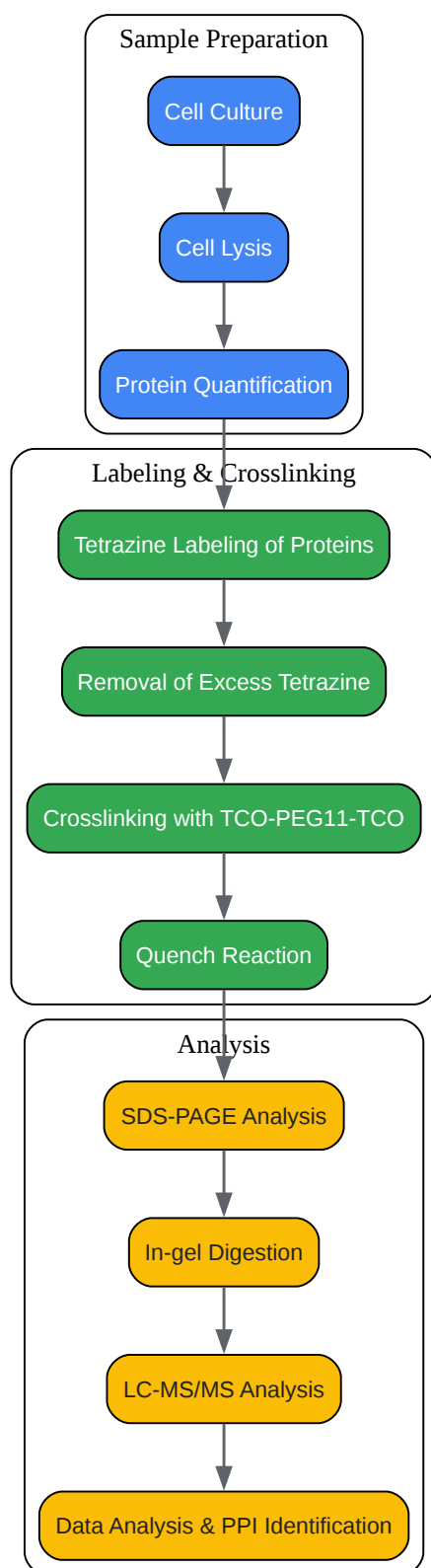
Once the proteins are "tetrazine-tagged," **TCO-PEG11-TCO** is introduced. The two TCO groups on the crosslinker will react with tetrazine moieties on spatially proximal proteins, forming stable covalent crosslinks. These crosslinked protein complexes can then be enriched and analyzed by mass spectrometry to identify the interacting partners.

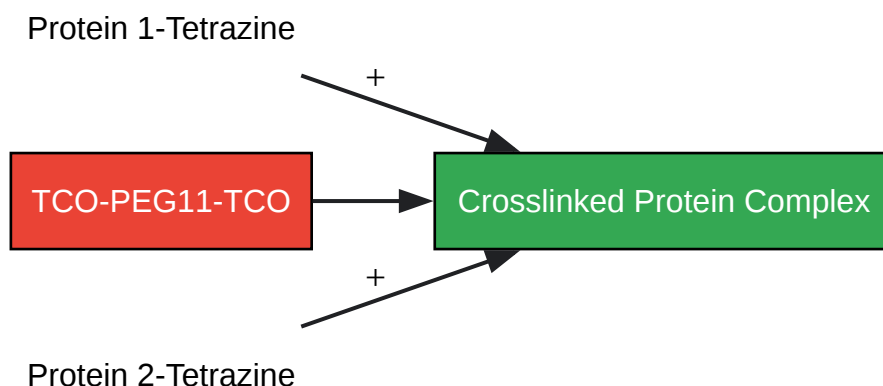
## Application: Mapping Protein-Protein Interactions in a Cell Lysate

This section outlines a general workflow for identifying protein-protein interactions in a cellular context using **TCO-PEG11-TCO**.

### Experimental Workflow

The overall experimental procedure involves cell culture and lysis, protein labeling with tetrazine, bioorthogonal crosslinking with **TCO-PEG11-TCO**, enrichment of crosslinked complexes, and finally, identification of interacting proteins by mass spectrometry.





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